11-Etil Camptotecina

Descripción general

Descripción

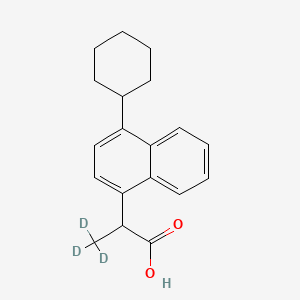

11-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and subsequent cell death, making these compounds valuable in cancer treatment .

Aplicaciones Científicas De Investigación

11-Ethyl Camptothecin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the structure-activity relationship of camptothecin derivatives.

Biology: Investigated for its effects on cellular processes, including DNA replication and repair.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Target of Action

The primary target of 11-Ethyl Camptothecin is the nuclear enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional stress of supercoiled DNA .

Pharmacokinetics

The pharmacokinetics of 11-Ethyl Camptothecin are complex . It is known to exist in an active lactone form and an inactive carboxylate form, with an equilibrium between these forms depending on the pH and the presence of binding proteins . The compound undergoes extensive metabolic conversion by various enzyme systems . .

Result of Action

The result of 11-Ethyl Camptothecin’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can interrupt the cell division processes of cancer cells .

Action Environment

The action, efficacy, and stability of 11-Ethyl Camptothecin can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and thus its therapeutic effectiveness . Additionally, the pH of the environment can impact the equilibrium between its active and inactive forms .

Análisis Bioquímico

Biochemical Properties

11-Ethyl Camptothecin interacts with various enzymes, proteins, and other biomolecules. Its primary target is DNA topoisomerase I . By binding to the topoisomerase I and DNA complex, it forms a ternary complex, stabilizing it and preventing DNA re-ligation . This interaction leads to DNA damage, which results in apoptosis .

Cellular Effects

11-Ethyl Camptothecin has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Molecular Mechanism

The molecular mechanism of action of 11-Ethyl Camptothecin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the topoisomerase I and DNA complex, forming a ternary complex . This prevents DNA re-ligation, leading to DNA damage and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 11-Ethyl Camptothecin change over time in laboratory settings. It has been observed that 11-Ethyl Camptothecin can induce obvious DNA damage and has superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .

Dosage Effects in Animal Models

The effects of 11-Ethyl Camptothecin vary with different dosages in animal models. In a phase I study of weekly intravenous infusions of CPT-11, a related compound, the dose-limiting toxic effects were myelosuppression (predominantly leukopenia) and unpredictable diarrhea .

Metabolic Pathways

11-Ethyl Camptothecin is involved in various metabolic pathways. It undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .

Transport and Distribution

11-Ethyl Camptothecin is transported and distributed within cells and tissues. The elimination routes of 11-Ethyl Camptothecin depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with DNA topoisomerase I .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl Camptothecin typically involves the modification of the camptothecin structureThis can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and other electrophilic substitution reactions .

Industrial Production Methods: Industrial production of 11-Ethyl Camptothecin often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin, which is then chemically modified to obtain 11-Ethyl Camptothecin. Genetic manipulation and bioreactor scale production are also explored to enhance yield and sustainability .

Análisis De Reacciones Químicas

Types of Reactions: 11-Ethyl Camptothecin undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxide derivatives.

Reduction: Formation of reduced analogs.

Substitution: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced camptothecin analogs.

Substitution: Various functionalized camptothecin derivatives.

Comparación Con Compuestos Similares

Camptothecin: The parent compound with similar topoisomerase I inhibitory activity.

Topotecan: A water-soluble derivative used in cancer chemotherapy.

Irinotecan: Another derivative used clinically for its potent anticancer effects.

SN-38: The active metabolite of irinotecan with enhanced potency.

Uniqueness of 11-Ethyl Camptothecin: 11-Ethyl Camptothecin is unique due to the presence of an ethyl group at the 11th position, which can influence its pharmacokinetic properties and enhance its anticancer activity. This modification may result in improved solubility, stability, and efficacy compared to other camptothecin derivatives .

Propiedades

IUPAC Name |

(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXQRSXMWIURP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652573 | |

| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185807-29-8 | |

| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)

![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)